3-甲氧基呋喃

描述

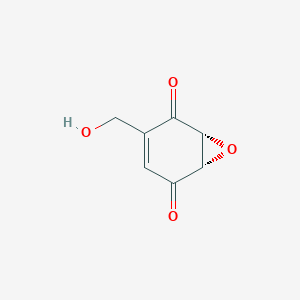

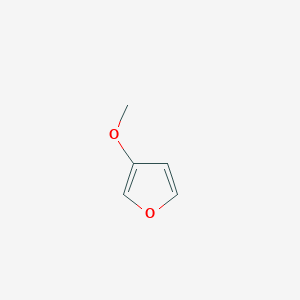

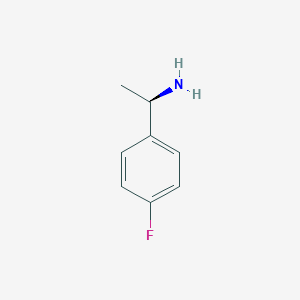

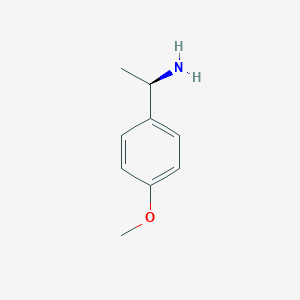

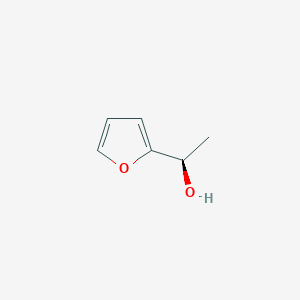

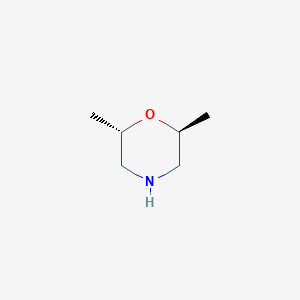

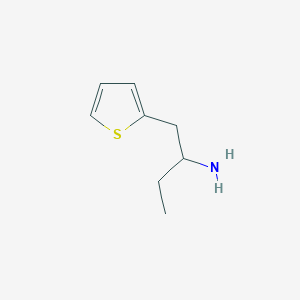

3-Methoxyfuran is a chemical compound that is a derivative of furan, a heterocyclic organic compound. It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and a methoxy group attached to the third position of this ring. The presence of the methoxy group can influence the reactivity and physical properties of the furan ring, making 3-methoxyfuran an interesting compound for various chemical syntheses and applications.

Synthesis Analysis

The synthesis of 3-methoxyfuran derivatives can be achieved through different methods. One approach involves the triflic acid-mediated rearrangement of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, which can lead to the formation of methoxytropolones and furans under certain conditions . Another method for synthesizing substituted furans, including 3-methoxyfuran derivatives, is the gold-catalyzed reaction of acetal-containing propargylic alcohols with a gold catalyst at room temperature10. Additionally, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles can lead to the formation of cyclopropane derivatives, showcasing the reactivity of the methoxyfuran ring .

Molecular Structure Analysis

The molecular structure of 3-methoxyfuran and its derivatives is crucial for understanding their reactivity and properties. Computational chemistry has been used to analyze the structure and thermochemical properties of 3-methoxyfuran, providing insights into its stability and reaction paths . The methoxy group's position on the furan ring can significantly affect the compound's electronic distribution and reactivity, as seen in various studies.

Chemical Reactions Analysis

3-Methoxyfuran undergoes a variety of chemical reactions, which can be utilized in synthetic chemistry. For instance, cycloadditions of 3-methoxyfuran with mono-activated dienophiles have been shown to yield endo adducts stereoselectively, which can be further transformed into intermediates for the synthesis of complex molecules like avenaciolides . The reaction of 3-methoxyfuran derivatives with nucleophiles can also lead to the formation of cyclopropane bis-lactones, demonstrating the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxyfuran are influenced by the methoxy group and the furan ring. Computational studies have provided data on the enthalpies, entropies, and heat capacities of 3-methoxyfuran, which are important for understanding its behavior in different conditions, such as in biofuel synthesis processes . The bond dissociation energies of the furan ring and the methoxy-methyl C-H bonds have been calculated, indicating that the methoxy-methyl site is a favorable target for abstraction and an important site for initial decomposition paths during combustion .

科学研究应用

Organic Chemistry

3-Methoxyfuran is used in the synthesis of important structural motifs which appear in a wide array of natural products, biologically active compounds, and pharmaceuticals . They also have potential uses in the construction of conjugated polymers for applications such as organic electronics .

Method of Application

Synthetically important 3-alkoxyfurans can be prepared efficiently via treatment of acetal-containing propargylic alcohols (obtained from the addition of 3,3-diethoxypropyne to aldehydes) with 2 mol% gold catalyst in an alcohol solvent at room temperature .

Results or Outcomes

The resulting furans show useful reactivity in a variety of subsequent transformations . Simple 3-alkoxyfurans such as 3-methoxyfuran are highly electron-rich systems which show useful reactivity, and have found application in natural product synthesis as well as in the construction of polysubstituted tetrahydrofurans .

Green Chemistry

Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been studied . 3-Methoxyfuran can be considered a secondary FPC.

Method of Application

The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Results or Outcomes

The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs . The fate of selected FPCs and their potential are shown herein as an example only, where many more simple or complex chemicals can be obtained .

Furan Platform Chemicals

Furan platform chemicals (FPCs) are directly available from biomass and have been studied . 3-Methoxyfuran can be considered a secondary FPC.

Method of Application

The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Results or Outcomes

The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs . The fate of selected FPCs and their potential are shown herein as an example only, where many more simple or complex chemicals can be obtained .

Synthesis of 3-Alkoxyfurans

Synthetically important 3-alkoxyfurans can be prepared efficiently via treatment of acetal-containing propargylic alcohols (obtained from the addition of 3,3-diethoxypropyne to aldehydes) with 2 mol% gold catalyst in an alcohol solvent at room temperature .

Method of Application

The resulting furans show useful reactivity in a variety of subsequent transformations . Simple 3-alkoxyfurans such as 3-methoxyfuran are highly electron-rich systems which show useful reactivity .

Results or Outcomes

These furans have found application in natural product synthesis as well as in the construction of polysubstituted tetrahydrofurans .

Synthesis of 3-Alkoxyfurans

Synthetically important 3-alkoxyfurans can be prepared efficiently via treatment of acetal-containing propargylic alcohols (obtained from the addition of 3,3-diethoxypropyne to aldehydes) with 2 mol% gold catalyst in an alcohol solvent at room temperature .

Method of Application

The resulting furans show useful reactivity in a variety of subsequent transformations . Simple 3-alkoxyfurans such as 3-methoxyfuran are highly electron-rich systems which show useful reactivity .

Results or Outcomes

These furans have found application in natural product synthesis as well as in the construction of polysubstituted tetrahydrofurans .

Manufacture of Furan Platform Chemicals

Furan platform chemicals (FPCs) are directly available from biomass and have been studied . 3-Methoxyfuran can be considered a secondary FPC.

Method of Application

The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Results or Outcomes

The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs . The fate of selected FPCs and their potential are shown herein as an example only, where many more simple or complex chemicals can be obtained .

安全和危害

When handling 3-Methoxyfuran, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

3-methoxyfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMAQHURVWNQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507680 | |

| Record name | 3-Methoxyfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyfuran | |

CAS RN |

3420-57-3 | |

| Record name | 3-Methoxyfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)